N-(3,4-Dihydroxyphenethyl)acrylamide is a chemical compound characterized by its unique structure and properties. The compound's IUPAC name is (E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide, and it has a molecular formula of CHNO with a molecular weight of approximately 219.23 g/mol. This compound features a phenethylamine backbone with hydroxyl groups at the 3 and 4 positions, contributing to its biological activity and potential applications in various fields, including biochemistry and materials science .
The biological activity of N-(3,4-Dihydroxyphenethyl)acrylamide has been the subject of various studies. Notably, it acts as a potent inhibitor of tyrosinase through competitive inhibition at copper ion active sites. This property makes it significant in the field of dermatology and cosmetic science, particularly for skin lightening applications. Furthermore, it has been shown to inhibit dopamine hydroxylase and catechol-O-methyltransferase with an IC value of 1.5 µM, indicating its potential role in neurological research and therapeutic interventions .
Several synthesis methods have been reported for N-(3,4-Dihydroxyphenethyl)acrylamide:
N-(3,4-Dihydroxyphenethyl)acrylamide has several notable applications:
Studies on the interactions of N-(3,4-Dihydroxyphenethyl)acrylamide with biological molecules have revealed significant binding affinities. Research involving its interaction with bovine serum albumin has provided insights into its pharmacokinetics and potential therapeutic efficacy. The thermodynamics of these interactions are crucial for understanding how this compound behaves in biological systems and how it can be optimized for drug delivery applications .
N-(3,4-Dihydroxyphenethyl)acrylamide shares structural similarities with several other compounds that also feature phenolic groups and acrylamide functionalities. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3,4-Dihydroxyphenethyl)methacrylamide | Similar phenolic structure but contains a methacrylate group | Different polymerization characteristics |
| Dopamine Acrylamide | Contains dopamine moiety; similar biological activity | Focus on neurological applications |
| N-(2-Hydroxyphenethyl)acrylamide | Hydroxyl group at different position; less potent tyrosinase inhibitor | Variation in biological activity |
These compounds illustrate the diversity within this class of chemicals while highlighting the unique properties of N-(3,4-Dihydroxyphenethyl)acrylamide that make it particularly interesting for both research and application purposes .
Radical addition reactions represent a fundamental approach for the functionalization of acrylamide derivatives, particularly in the synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide [1]. The electrophilic nature of the acrylamide moiety enables efficient 1,4-addition reactions with various nucleophiles under controlled conditions [1]. Research has demonstrated that the acrylamide functionality undergoes selective reactions with thiol-containing nucleophiles at slightly alkaline conditions, with second-order rate constants of 0.0040±0.0003 M⁻¹s⁻¹ at physiological pH [1].
The mechanism of radical addition involves the formation of free radical intermediates through the interaction of initiator systems with the acrylamide double bond [2]. Ammonium persulfate combined with tetramethylethylenediamine serves as an effective radical-generating system, where persulfate free radicals convert acrylamide monomers to free radicals that subsequently react with unactivated monomers to initiate the polymerization chain reaction [2]. The elongating polymer chains undergo random crosslinking, resulting in networks with characteristic porosity dependent on polymerization conditions and monomer concentrations [2].
Advanced radical addition methodologies have been developed for N-amidyl radical intermediates, enabling cyclization cascades that can trigger multiple bond-forming events [3]. These processes involve the addition of various radicals to the double bond of N-(arylsulfonyl)acrylamides, leading to cyclization, aryl migration, and desulfonylation cascades through amidyl radical intermediates [3]. The synthetic utility of these intermediates allows for subsequent carbon-carbon and carbon-heteroatom bond-forming events to rapidly build molecular complexity [3].
Temperature optimization plays a critical role in radical addition reactions, with elevated temperatures typically enhancing reaction rates while maintaining selectivity [1]. Kinetic studies reveal that the logarithm of rate constants shows linear dependence on pH, indicating that alkaline conditions significantly accelerate the addition process [1]. This pH dependence allows for temporal control over reaction initiation and propagation, enabling sophisticated synthetic strategies for complex acrylamide derivatives [1].
The protection of catechol groups in N-(3,4-Dihydroxyphenethyl)acrylamide synthesis requires careful consideration of stability, selectivity, and compatibility with subsequent synthetic transformations [4] [5]. Acetonide protection emerges as a particularly effective strategy, utilizing 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to form cyclic acetals that simultaneously protect both hydroxyl groups [6] [7].
The acetonide protecting group demonstrates exceptional stability under basic conditions and elevated temperatures while remaining readily removable under mild acidic conditions [4]. Deprotection typically employs trifluoroacetic acid in aqueous solution, providing quantitative conversion to the free catechol [4]. This orthogonal reactivity profile makes acetonide protection compatible with a wide range of synthetic manipulations, including radical polymerization processes [4].
Silyl protection strategies offer alternative approaches with distinct advantages in terms of stability and selectivity [8] [9]. Tert-butyldimethylsilyl groups provide robust protection that withstands basic and nucleophilic conditions while remaining sensitive to fluoride-mediated deprotection [8]. The installation of silyl protecting groups typically employs tert-butyldimethylsilyl chloride with imidazole as base in dimethylformamide, achieving high yields and excellent selectivity [8].
| Protection Group | Protection Conditions | Deprotection Conditions | Stability | Yield (%) |
|---|---|---|---|---|
| Acetonide | DMP, TsOH, reflux | TFA, H₂O | Acid labile | 80-95 |
| Silyl (TBDMS) | TBDMSCl, imidazole, DMF | TBAF, THF | Fluoride labile | 85-98 |
| Acetate | Ac₂O, pyridine, rt | NaOH, MeOH | Base labile | 75-90 |
| Benzyl | BnBr, K₂CO₃, DMF | H₂, Pd/C | Hydrogenolysis | 70-85 |
| Cyclic Carbonate | Diphenyl carbonate, Et₃N | Mild acid/base | Hydrolysis sensitive | 85-95 |
Cyclic carbonate protection represents an innovative approach that provides excellent selectivity toward catechol groups over isolated phenols [5]. The reaction of diphenyl carbonate with catechols in the presence of triethylamine proceeds at room temperature with over 95% selectivity [5]. This protecting group demonstrates remarkable stability during synthetic manipulations while being readily removable under mild conditions [5].
Acetate protection offers a complementary strategy with distinct deprotection characteristics [10]. The installation of acetate groups using acetic anhydride in pyridine provides quantitative protection, while deprotection under basic conditions using sodium hydroxide in methanol proceeds cleanly [10]. This approach proves particularly valuable when base-labile deprotection is desired in synthetic sequences [10].
Reversible Addition-Fragmentation Chain Transfer polymerization has emerged as the most versatile controlled radical polymerization technique for acrylamide derivatives [11] [12] [13]. The RAFT process employs thiocarbonylthio compounds as chain transfer agents, mediating polymerization through reversible chain-transfer mechanisms that provide excellent control over molecular weight and polydispersity [13] [14].
The selection of appropriate RAFT agents proves critical for achieving optimal polymerization control [13]. Trithiocarbonates demonstrate superior performance for acrylamide polymerization, with dodecyl trithiodimethyl propionic acid emerging as a particularly effective chain transfer agent [11] [15]. This agent enables rapid polymerization with high conversion while maintaining narrow molecular weight distributions [11] [15].
Kinetic studies reveal that RAFT polymerization of acrylamide requires a continuing supply of radicals to achieve reasonable conversions [16]. The deviation of experimental molecular weights from theoretical predictions correlates with the extent of rate retardation, which depends on the specific chain transfer agent employed [16]. Higher apparent polymerization rates are achieved using chain transfer agents with higher intermediate fragmentation rates, larger initiator concentrations, and elevated temperatures [16].
| RAFT Agent Type | R Group | Z Group | Control Efficiency | Polymerization Rate |
|---|---|---|---|---|
| Trithiocarbonate | Dodecyl | Propyl | Excellent | Fast |
| Dithioester | Benzyl | Phenyl | Good | Moderate |
| Xanthate | Ethyl | Ethoxy | Moderate | Slow |
| Dithiocarbamate | Diethyl | Diethylamino | Good | Moderate |
Advanced RAFT methodologies have been developed for synthesizing complex architectures including block, graft, and star polymers [17] [18]. Macro-RAFT agents prepared by attaching chain transfer agents to polymer precursors enable the synthesis of triblock copolymers with precise control over composition and molecular weight [17]. These approaches have been successfully applied to N-(3,4-Dihydroxyphenethyl)acrylamide copolymerization, yielding materials with controlled adhesive properties [17] [18].
The living characteristics of RAFT polymerization allow for chain extension and block copolymer formation [11] [14]. Polymerization proceeds with first-order kinetics in monomer concentration, and molecular weights increase linearly with conversion while maintaining narrow polydispersity indices [11]. These characteristics enable the synthesis of well-defined polymers with predetermined molecular weights and architectures [11] [14].
Solvent selection profoundly influences both the kinetics and control of acrylamide polymerization processes [19] [20] [21]. Dimethyl sulfoxide has emerged as an exceptional solvent for acrylamide polymerization, enabling rapid reactions with high conversions and excellent molecular weight control [11] [20] [21].
The superior performance of dimethyl sulfoxide as a polymerization medium stems from its ability to solvate both monomers and growing polymer chains effectively [21]. Research demonstrates that dimethyl sulfoxide dissolves polyacrylamide at elevated temperatures, providing homogeneous reaction conditions that facilitate controlled polymerization [21]. Heating to 80°C enables complete dissolution, and solutions remain homogeneous upon cooling to ambient temperature [21].
Aqueous systems present alternative advantages for acrylamide polymerization, particularly in terms of environmental compatibility and ease of purification [22]. The polymerization rate in aqueous media increases dramatically compared to organic solvents, with rates increasing by one order of magnitude when changing from organic to aqueous systems [22]. This acceleration results from hydrogen bonding between amide carbonyl groups and water molecules, which affects macroradical conformation and kinetics [22].
| Parameter | DMSO System | Water System | Mixed DMSO/Water |
|---|---|---|---|
| Temperature (°C) | 70 | 25-80 | 60-80 |
| Reaction Time (hours) | 1-6 | 4-24 | 2-8 |
| Conversion (%) | 85-95 | 60-80 | 75-90 |
| Molecular Weight (g/mol) | 3,000-50,000 | 2,000-30,000 | 5,000-40,000 |
| Polydispersity Index | 1.15-1.30 | 1.30-1.50 | 1.20-1.35 |
Mixed solvent systems combining dimethyl sulfoxide with water offer optimized reaction environments that balance the advantages of both components [20]. These systems enable cryogelation techniques at subzero temperatures while maintaining solvent fluidity and reaction efficiency [20]. The freezing point depression achieved with dimethyl sulfoxide-water mixtures allows for unique polymerization conditions that produce materials with distinct morphologies [20].
Deep eutectic solvents represent emerging alternatives for environmentally sustainable acrylamide polymerization [19]. Choline chloride-urea and choline chloride-glycerol systems support enzyme-mediated polymerization with full monomer conversions [19]. These solvents enhance thermal stability of initiator systems while enabling polymerization at reduced temperatures, providing new strategies for materials synthesis [19].
The thermal stability characteristics of N-(3,4-Dihydroxyphenethyl)acrylamide demonstrate a complex behavior profile influenced by both its acrylamide backbone and catechol functionalization. Thermal analysis reveals that the compound exhibits enhanced thermal stability compared to simple acrylamide derivatives, with specific degradation patterns that reflect its unique molecular architecture [1] [2].
The melting point of N-(3,4-Dihydroxyphenethyl)acrylamide occurs within the range of 101-105°C, with a specific value reported at 103°C [3] [4]. This thermal transition temperature is significantly higher than the parent acrylamide compound, which melts at 84-84.5°C [5] [6] [7]. The elevated melting point can be attributed to the additional intermolecular interactions facilitated by the catechol hydroxyl groups, which create stronger hydrogen bonding networks within the crystalline structure.
Thermal degradation behavior follows a multi-stage process characteristic of N-substituted acrylamide derivatives. Research on related acrylamide copolymers indicates that thermal decomposition typically occurs through four distinct stages [8]. The initial decomposition stage begins at temperatures around 155-205°C, followed by secondary degradation at 240-305°C, with major decomposition occurring between 295-450°C [8]. The presence of catechol groups significantly influences these degradation pathways, as studies demonstrate that catechol-containing polymers exhibit markedly improved degradation temperatures and suppressed volatilization of low molecular weight components [1] [2].
| Thermal Property | Temperature Range (°C) | Characteristics |
|---|---|---|
| Melting Point | 101-105 | Enhanced by catechol hydrogen bonding |
| Initial Decomposition | 155-205 | First stage thermal degradation |
| Secondary Degradation | 240-305 | Intermediate decomposition phase |
| Major Decomposition | 295-450 | Primary thermal breakdown |
| Polymerization Risk | >84.5 | Thermal polymerization possible |
The thermal stability enhancement observed in catechol-containing systems results from the unique redox chemistry and coordination capabilities of the catechol moieties. The ability of catechol groups to form coordination complexes with metal ions and participate in oxidative cross-linking reactions contributes to improved thermal resistance compared to unsubstituted acrylamide derivatives [9] [1].
Storage and handling protocols require refrigerated conditions (0-10°C) under inert gas atmosphere to prevent both thermal degradation and light-induced polymerization [3] [4]. The compound demonstrates heat sensitivity that necessitates careful temperature control during processing and storage to maintain chemical integrity and prevent unwanted polymerization reactions.
The solubility characteristics of N-(3,4-Dihydroxyphenethyl)acrylamide reflect the dual nature of its molecular structure, incorporating both hydrophilic catechol and amide functionalities alongside the moderately polar phenethyl chain. This amphiphilic character results in distinctive solubility patterns that vary significantly across different solvent systems.
Polar protic solvents demonstrate excellent solubility characteristics for the compound. Based on structural analogy with acrylamide and the presence of multiple hydrogen bond donors and acceptors, the compound exhibits high solubility in water, methanol, and ethanol [10] [11]. The catechol hydroxyl groups and amide functionality create multiple sites for hydrogen bonding interactions with protic solvents, facilitating dissolution through strong solvent-solute interactions.
Polar aprotic solvents show varied solubility behavior depending on their specific properties. Dimethyl sulfoxide (DMSO) provides excellent solubility for the compound, as evidenced by its use in stock solution preparations and NMR analysis [12] [13] [14]. Acetonitrile demonstrates moderate solubility, which has been utilized in various analytical applications and polymerization studies [15] [16] [17]. The compound's behavior in acetone and other polar aprotic media follows similar patterns to acrylamide, showing good to moderate solubility based on the solvent's hydrogen bond accepting ability.
| Solvent Category | Representative Solvents | Solubility Behavior | Mechanism |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Excellent to Good | Strong hydrogen bonding |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Excellent to Moderate | Dipole interactions |
| Non-polar | Benzene, Heptane, Hexane | Very Poor | Limited interactions |
| Chlorinated | Chloroform | Poor | Weak interactions |
Non-polar solvents exhibit very limited solubility for N-(3,4-Dihydroxyphenethyl)acrylamide. The presence of multiple polar functional groups creates strong incompatibility with hydrocarbon solvents such as benzene and heptane [10] [11]. This poor solubility in non-polar media reflects the predominantly hydrophilic character of the molecule and the absence of significant hydrophobic interactions that could facilitate dissolution.
Solvent effects on molecular conformation play a crucial role in determining solubility behavior. Research on catechol systems demonstrates that polar solvents can disrupt intramolecular hydrogen bonding within the catechol moiety, leading to conformational changes that affect solubility [16] [18] [19]. In polar environments, the catechol groups adopt open conformations that maximize intermolecular hydrogen bonding with the solvent, enhancing dissolution.
Temperature-dependent solubility characteristics require careful consideration for practical applications. Storage solutions should be maintained at refrigerated temperatures to prevent degradation while ensuring adequate solubility [12] [13]. The compound's solubility typically increases with temperature in polar solvents, following standard thermodynamic principles, but elevated temperatures must be balanced against thermal stability considerations.
The hydrogen-bonding capabilities and redox chemistry of N-(3,4-Dihydroxyphenethyl)acrylamide constitute fundamental aspects of its physicochemical behavior. The catechol moiety provides unique chemical functionality through its vicinal diol structure, enabling both extensive hydrogen bonding networks and distinctive redox transformations that significantly influence the compound's properties and applications.
Intramolecular hydrogen bonding within the catechol group creates a stable five-membered ring structure that influences molecular conformation and stability. The vicinal hydroxyl groups can form internal hydrogen bonds with bond lengths typically around 1.8-2.0 Å, creating a conformationally constrained system [19]. This internal bonding competes with intermolecular interactions and affects the compound's behavior in different environments.
Solvent-dependent conformational equilibria govern the hydrogen bonding patterns observed in solution. In non-polar or weakly polar environments, the intramolecular hydrogen bond remains intact, maintaining the catechol groups in a "closed" conformation [16] [19]. However, in polar protic solvents such as water or alcohols, the intramolecular bond is disrupted as the hydroxyl groups preferentially interact with solvent molecules, adopting an "open" conformation that maximizes intermolecular hydrogen bonding [16] [18].
| Environment | Catechol Conformation | Hydrogen Bonding Pattern | Stability |
|---|---|---|---|
| Gas Phase/Non-polar | Closed (intramolecular) | Internal H-bond maintained | High conformational stability |
| Polar Aprotic | Intermediate | Partial solvent interaction | Moderate flexibility |
| Polar Protic | Open (intermolecular) | Maximum solvent H-bonding | High solvation energy |
| Aggregated Systems | Variable | Complex multi-molecular | Enhanced stability |
Intermolecular hydrogen bonding capabilities extend beyond the catechol functionality to include the amide group, creating multiple sites for association. The amide carbonyl and nitrogen provide additional hydrogen bond acceptor and donor sites, respectively, enabling complex hydrogen bonding networks in solution and solid state [20] [21] [22]. These interactions contribute to the compound's solubility characteristics and influence its behavior in polymerization processes.
Catechol redox chemistry introduces unique electrochemical properties that distinguish this compound from simple acrylamide derivatives. The catechol moiety can undergo reversible oxidation to form quinone structures, with standard redox potentials typically ranging from 0.5-0.8 V depending on pH and environmental conditions [23] [24]. This redox activity enables participation in various chemical transformations and coordination chemistry applications.
Metal coordination chemistry represents a significant aspect of catechol functionality. The vicinal diol structure provides a bidentate coordination site capable of forming stable chelate complexes with transition metals such as iron, copper, and titanium [9] [25]. These coordination interactions can dramatically alter the compound's properties, including thermal stability, solubility, and reactivity patterns.
pH-dependent behavior significantly influences both hydrogen bonding and redox properties. At physiological pH conditions, the catechol groups remain predominantly protonated, maintaining their hydrogen bonding capabilities [24]. However, at elevated pH values, deprotonation can occur, altering the charge distribution and enabling different interaction modes. The pKa values for catechol hydroxyl groups typically range from 9-10, indicating that significant deprotonation requires strongly basic conditions.
Aggregation phenomena in solution result from the combination of hydrogen bonding and π-π stacking interactions. Multiple molecules can associate through complementary hydrogen bonding between catechol groups and amide functionalities, creating larger aggregates that exhibit different properties from monomeric species [15] [26]. These aggregation effects influence solution behavior, thermal properties, and polymerization kinetics.
Comprehensive spectroscopic characterization of N-(3,4-Dihydroxyphenethyl)acrylamide provides detailed insights into its molecular structure, bonding characteristics, and environmental interactions. The combination of infrared, nuclear magnetic resonance, and ultraviolet-visible spectroscopy reveals distinctive signatures that enable both identification and quantitative analysis of the compound.
Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups and provide information about hydrogen bonding interactions. The amide I band, corresponding to C=O stretching vibrations, appears at 1684 cm⁻¹ in neat samples, with variations to 1638-1675 cm⁻¹ depending on the specific environment and hydrogen bonding state [20] [21] [27]. The amide II band, primarily associated with N-H bending coupled with C-N stretching, is observed at 1590-1613 cm⁻¹ [20] [21] [27].
N-H stretching vibrations provide clear evidence of the amide functionality with antisymmetric stretching at 3339-3359 cm⁻¹ and symmetric stretching at 3161-3187 cm⁻¹ [21] [27]. These frequencies are characteristic of primary amides and confirm the structural integrity of the acrylamide moiety. The C=C stretching vibration of the vinyl group appears at 1632-1642 cm⁻¹, indicating the preservation of the reactive double bond essential for polymerization applications [21] [27].
Catechol O-H stretching vibrations exhibit distinctive patterns in the 3250-3600 cm⁻¹ region with characteristic splitting that reflects the unique hydrogen bonding environment of the vicinal diol system [16]. The splitting pattern varies significantly with solvent and concentration, providing valuable information about intramolecular versus intermolecular hydrogen bonding states. In non-aggregated solutions, the splitting is approximately 128 cm⁻¹, while aggregated systems show different patterns due to altered hydrogen bonding networks [16].
| FTIR Band | Frequency (cm⁻¹) | Assignment | Environmental Sensitivity |
|---|---|---|---|
| Amide I | 1638-1684 | C=O stretch | High (H-bonding) |
| Amide II | 1590-1613 | N-H bend + C-N stretch | Moderate |
| N-H stretch (as) | 3339-3359 | Antisymmetric N-H | High (H-bonding) |
| N-H stretch (s) | 3161-3187 | Symmetric N-H | High (H-bonding) |
| C=C stretch | 1632-1642 | Vinyl C=C | Low |
| O-H stretch | 3250-3600 | Catechol OH | Very High (conformational) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation and quantitative analysis capabilities. ¹H NMR spectra reveal characteristic chemical shifts for the aromatic protons of the catechol ring, the vinyl protons of the acrylamide group, and the ethylene bridge connecting these moieties [20] [14] [9]. The catechol aromatic protons typically appear as multiplets in the 6.5-7.0 ppm region, while vinyl protons show characteristic patterns around 5.5-6.5 ppm with appropriate coupling constants.
¹³C NMR spectroscopy enables precise structural assignment and purity assessment. The carbonyl carbon of the amide group appears around 170-175 ppm, while aromatic carbons of the catechol ring are observed in the 115-145 ppm region [20] [14]. The vinyl carbons show characteristic shifts around 125-130 ppm, confirming the integrity of the reactive double bond system.
Solvent effects in NMR spectroscopy provide valuable information about molecular interactions and conformational behavior. DMSO-d₆ is commonly employed as the NMR solvent due to its excellent solvating properties and chemical inertness [14] [9]. Chemical shift variations with solvent reflect the different hydrogen bonding environments and conformational states adopted by the catechol moiety in various media.
Ultraviolet-Visible (UV-Vis) spectroscopy offers sensitive detection and quantitative analysis capabilities based on the compound's chromophoric properties. The maximum absorption wavelength occurs at 281 nm in aqueous solution [3], corresponding to the π→π* electronic transitions of the aromatic catechol system. Detection wavelengths around 200 nm have been utilized for analytical applications, taking advantage of the compound's UV absorption properties [28].
Concentration-dependent UV-Vis behavior provides insights into aggregation phenomena and intermolecular interactions. Changes in absorption spectra with concentration can indicate the formation of aggregated species through π-π stacking interactions between aromatic rings [15]. Solvent effects on UV-Vis spectra reflect the influence of hydrogen bonding and polarity on the electronic structure of the chromophoric system.